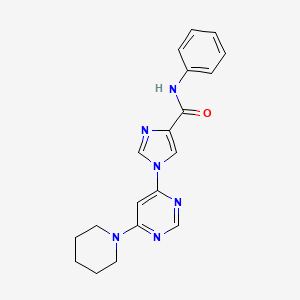![molecular formula C10H7F3N2O B2367079 2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile CAS No. 371967-27-0](/img/structure/B2367079.png)
2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Analysis
The compound 2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile has been the subject of various scientific studies focusing on its molecular and crystal structure. For instance, Jansone et al. (2007) analyzed single crystals of similar compounds, revealing a molecular structure belonging to the C1 symmetry group and a distorted envelope conformation for the heterocyclic rings. These compounds belong to the monoclinic system and feature intermolecular hydrogen bonds stabilizing their structure in crystal form (Jansone et al., 2007).
Synthesis and Characterization
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogs of this compound, leading to the creation of new 4,5-dihydroorotic acid analogs. This work emphasized the unique intramolecular interactions in these compounds, which may stabilize specific molecular conformations (Sukach et al., 2015).
Mazina et al. (2005) conducted X-ray mapping in heterocyclic design to understand the structural intricacies of this compound and its derivatives. The detailed X-ray diffraction analysis provided insights into the molecular and crystal structures of these compounds, further expanding the understanding of their properties (Mazina et al., 2005).
Applications in Corrosion Inhibition and Material Sciences
Notably, Sudheer and Quraishi (2015) investigated the corrosion inhibition effects of aryl pyrazolo pyridine derivatives, including a compound structurally similar to this compound. Their research highlighted the potential of these compounds in protecting metals from corrosion, indicating a broader application scope in industrial settings (Sudheer & Quraishi, 2015).
Advanced Synthesis Techniques and Characterization
The synthesis and structural analysis of derivatives, including those structurally related to this compound, were explored by Ganapathy et al. (2015). This research provided valuable insights into the crystal structure of these compounds, revealing intricate details about their molecular arrangement (Ganapathy et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPNKURDNFJADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371967-27-0 |
Source


|
| Record name | 3-Cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)





![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
